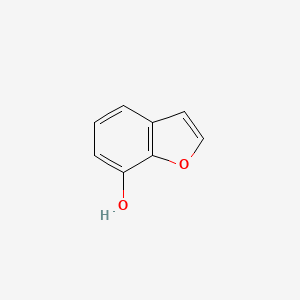

Benzofuran-7-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVRAHOQLYAQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197329 | |

| Record name | Benzofuran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4790-81-2 | |

| Record name | 7-Benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence, Biosynthesis, and Metabolomic Context of Benzofuran 7 Ol

Natural Occurrence and Isolation Methodologies of Benzofuranols from Biological Sources

Benzofuran (B130515) derivatives, a significant class of oxygen-containing heterocyclic compounds, are widely distributed throughout the plant kingdom. ontosight.airsc.org These compounds are not typically found as simple benzofuran-7-ol but rather as more complex substituted derivatives. They are frequently synthesized by species of the Asteraceae (sunflower), Rutaceae (citrus), Liliaceae (lily), and Cyperaceae (sedge) families. researchgate.net For example, the Moraceae family is also known to contain naturally occurring organic compounds embodied with benzofuran heterocycles. acs.orgnih.gov

Specific examples of naturally occurring benzofuranol derivatives have been isolated from various biological sources. A novel compound, 2,2-dimethyl-4-(3-methylbut-3-en-1-yn-1-yl)-2,3-dihydrothis compound, was extracted from Pestalotiopsis fici, an endophytic fungus. elsevier.es Another complex derivative, 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol, is a natural product found in the plant Forsythia suspensa. acs.org Dihydrobenzofuran neolignans, a specific class of these compounds, are known secondary metabolites in plants. novapublishers.com

The isolation of these compounds from their natural sources requires a multi-step process designed to extract and purify the target molecules while preserving their chemical integrity. A typical isolation procedure begins with the collection and drying of the plant material. To maximize the surface area for extraction, the dried material is often pulverized into a fine powder using a mechanical grinder. researchgate.net

One of the most common initial extraction methods is hot continuous percolation using a Soxhlet apparatus, often with ethanol (B145695) as the solvent. researchgate.net This technique allows for the efficient extraction of a broad range of compounds. To prevent the degradation of thermolabile compounds, it is critical to handle tissues appropriately; this includes grinding them to a fine powder in liquid nitrogen, which ensures rapid cell fragmentation and inactivates degradative enzymes like RNases. researchgate.net

Following the initial extraction, the crude extract, which contains a complex mixture of metabolites, is concentrated, often using a rotary evaporator. The resulting concentrate is then subjected to purification, most commonly through column chromatography. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) is passed through the column. By using a gradient of different solvent fractions, such as petroleum ether:benzene (B151609) or ethyl acetate (B1210297):ethanol, individual compounds can be eluted and isolated. researchgate.net The final characterization and structural elucidation of the isolated pure compounds are typically performed using spectrophotometric methods like FT-IR, NMR, and Mass Spectrometry. researchgate.net

Table 1: Examples of Naturally Occurring Benzofuranol Derivatives and Their Sources

| Compound Name | Natural Source | Reference |

|---|---|---|

| 2,2-dimethyl-4-(3-methylbut-3-en-1-yn-1-yl)-2,3-dihydrothis compound | Pestalotiopsis fici (fungus) | elsevier.es |

| 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol | Forsythia suspensa (plant) | acs.org |

| Dihydrobenzofuran neolignans | General plant secondary metabolites | novapublishers.com |

Biosynthetic Pathways and Precursors Leading to Benzofuran Structures

The biosynthesis of benzofuran derivatives in plants is intricately linked to the general phenylpropanoid pathway. nih.gov This major metabolic route is responsible for the formation of a vast array of phenolic compounds starting from the aromatic amino acid L-phenylalanine. nih.gov

The pathway is initiated by the transformation of L-phenylalanine into 4-coumaroyl-CoA, a key intermediate. nih.gov From this point, a multitude of natural products can be formed. The biosynthesis of many benzofurans proceeds through the formation of dihydrobenzofuran neolignans, which arise from the coupling of two phenylpropanoid units derived from the shikimate pathway. novapublishers.com

A more detailed mechanism for the formation of certain benzofuran derivatives has been elucidated through isotopic labeling studies in root cultures of Tagetes patula. oup.com These studies indicate that compounds like isoeuparin and (-)-4-hydroxytremetone are assembled from two primary precursors: 4-hydroxyacetophenone and dimethylallyl diphosphate (B83284) (DMAPP). oup.com The benzenoid ring of the final structure is derived from phenylalanine, while the isopropylidene side chain and two carbon atoms of the furan (B31954) ring originate from an isoprenoid unit (DMAPP), which is formed via the deoxyxylulose phosphate (B84403) (DXP) pathway. oup.com The proposed sequence involves the prenylation of 4-hydroxyacetophenone with DMAPP to form a prenyl-substituted intermediate, which then undergoes cyclization to create the dihydrobenzofuran ring. oup.com

Another biosynthetic route involves oxidative cyclization. nih.gov For C-prenylated phenylpropanoids, the benzofuran ring can be formed via an oxidative cyclization, followed by cytochrome P-450 induced hydrogen abstraction and subsequent homolytic scission of an exocyclic carbon-carbon bond. nih.gov Similarly, the polymerization of hydroxycinnamaldehydes, such as coniferaldehyde, can lead to the formation of benzofuran structures within complex polymers like lignin. frontiersin.org This process involves radical coupling reactions, where a key step is the 8-5′ oxidative coupling followed by cyclization to form the benzofuran moiety. frontiersin.orgacs.org

Table 2: Key Precursors in Benzofuran Biosynthesis

| Precursor | Originating Pathway | Role in Benzofuran Structure | Reference |

|---|---|---|---|

| L-Phenylalanine | Shikimate Pathway | Source of the benzenoid ring | nih.govoup.com |

| 4-Coumaroyl-CoA | Phenylpropanoid Pathway | Central intermediate for phenylpropanoid units | nih.gov |

| 4-Hydroxyacetophenone | Phenylpropanoid Pathway derivative | Core phenolic structure for assembly | oup.com |

| Dimethylallyl diphosphate (DMAPP) | Deoxyxylulose Phosphate (DXP) Pathway | Provides the isoprenoid unit for the furan ring and side chain | oup.com |

Metabolite Identification and Exogenous Exposure Profiles Related to this compound Derivatives in Biological Systems

While many complex benzofuranols are natural products, the simpler derivative 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) is primarily identified in biological systems as a metabolite resulting from exogenous exposure to the pesticide carbofuran (B1668357). novapublishers.comnih.gov This compound, also known as carbofuran 7-phenol or carbofuran phenol (B47542), is not considered a naturally occurring human metabolite but is instead a biomarker of exposure. novapublishers.com Its presence is part of the "human exposome," which encompasses all environmental exposures an individual experiences throughout their lifetime. novapublishers.com

The identification of carbofuran 7-phenol as a metabolite is well-documented. It has been detected in human blood, confirming that humans metabolize carbofuran to this phenolic derivative following exposure. novapublishers.com The metabolic pathway involves the hydrolysis of the carbamate (B1207046) ester bond of carbofuran, releasing the phenolic ring structure.

Metabolite profiling has also been conducted in other organisms. When alfalfa containing carbofuran residues was administered to a cow, the residues were metabolized and excreted primarily as sulfates of various phenolic derivatives, with the 7-phenol accounting for 9.4% of the excreted metabolites. nih.gov Similarly, when the roots of Mugo pine trees were exposed to ¹⁴C-labeled carbofuran, carbofuran phenol was identified as one of the primary metabolites present in the plant tissues. nih.gov The determination of these phenolic metabolites in various matrices, such as peppermint hay and oil, has been achieved using sensitive analytical methods like multiple ion detection mass spectrometry, with a sensitivity down to 0.1 ppm. nih.gov

Advanced Synthetic Methodologies for Benzofuran 7 Ol and Analogues

Strategic Approaches for Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring is the cornerstone of synthesizing benzofuran-7-ol and its derivatives. Various strategies have been developed, broadly categorized into metal-catalyzed and metal-free cyclization reactions, photolytic methods, cycloadditions, and innovative polymer-based approaches.

Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Palladium, Platinum, Copper, Gold)

Transition-metal catalysis is a powerful tool for the synthesis of benzofurans, offering high efficiency and functional group tolerance. elsevier.es

Palladium: Palladium-catalyzed reactions are among the most versatile methods for benzofuran synthesis. A common approach involves the Sonogashira cross-coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. researchgate.netresearchgate.net This domino reaction has been a cornerstone for constructing the benzofuran framework. researchgate.net For instance, palladium nanoparticles have been utilized for a one-pot synthesis of various benzofurans via Sonogashira coupling under ambient conditions, with the catalyst being recyclable. organic-chemistry.org Another strategy is the palladium-catalyzed C–H activation/oxidation tandem reaction of 2-hydroxystyrenes with iodobenzenes. rsc.org The Suzuki cross-coupling reaction, a palladium-catalyzed process, has also been employed to synthesize novel benzofuran derivatives containing a biaryl moiety in aqueous media. mdpi.com

Copper: Copper catalysis offers a cost-effective and efficient alternative for benzofuran synthesis. Copper-catalyzed methods often involve the coupling of phenols with alkynes. For example, a one-pot procedure using a copper catalyst and molecular oxygen facilitates the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes through a sequential nucleophilic addition and aerobic oxidative cyclization. rsc.orgresearchgate.net Copper iodide is frequently used as a co-catalyst with palladium in Sonogashira coupling reactions to enhance the synthesis of benzofuran derivatives from iodophenols and terminal alkynes. nih.gov Additionally, copper-catalyzed intramolecular cyclization of o-alkynylphenols provides a direct route to the benzofuran core.

Gold: Homogeneous gold catalysis has emerged as a preferred method for activating alkynes towards nucleophilic attack, including intramolecular cyclizations to form benzofurans. rsc.org Cationic gold(I) complexes are particularly effective for the cycloisomerization of 2-alkynylaryl ethers and related substrates. rsc.orgnih.gov For instance, a digold(I)-NHC complex has been shown to efficiently catalyze the intramolecular carboalkoxylation of electron-rich benzyl (B1604629) ethers of 2-ethynylaryl phenols, yielding 2,3-disubstituted benzofurans. rsc.org Gold catalysts have also been used in cascade reactions, such as an intermolecular alkoxylation/Claisen rearrangement/condensation sequence starting from quinols and alkynyl esters, to produce diverse benzofuran derivatives. acs.org

Platinum: While less common than palladium, copper, or gold, platinum catalysts have also been utilized in benzofuran synthesis, often in ring-closing reactions.

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Palladium | Sonogashira Coupling/Cyclization | o-halophenols, terminal alkynes | High versatility, one-pot procedures, recyclable catalysts available. researchgate.netresearchgate.netorganic-chemistry.org |

| Palladium | C-H Activation/Oxidation | 2-hydroxystyrenes, iodobenzenes | Tandem reaction for efficient synthesis. rsc.org |

| Copper | Oxidative Cyclization | Phenols, alkynes | Cost-effective, uses molecular oxygen as an oxidant, good regioselectivity. rsc.orgresearchgate.net |

| Gold | Cycloisomerization/Cascade | o-alkynylaryl ethers, quinols, alkynyl esters | Mild reaction conditions, high efficiency, low catalyst loadings. rsc.orgnih.govacs.org |

Metal-Free Cyclization and Rearrangement Processes

The development of metal-free synthetic routes is driven by the need for more sustainable and cost-effective chemical processes. Several metal-free strategies have been successfully applied to benzofuran synthesis.

One notable approach involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org For instance, (diacetoxyiodo)benzene (B116549) can be used in stoichiometric amounts or catalytically in the presence of a co-oxidant to achieve this transformation. organic-chemistry.org Another metal-free method involves a sequence of an interrupted Pummerer reaction and a rsc.orgrsc.org sigmatropic rearrangement, allowing for the synthesis of C3-arylated benzofurans from benzothiophene (B83047) S-oxides and phenols. acs.orgmanchester.ac.uk This strategy is unique as it deconstructs one heterocyclic system to build another. acs.org Furthermore, a transition-metal-free, one-pot synthesis of fused benzofuranamines has been developed, proceeding via a Smiles rearrangement at room temperature with high efficiency. mdpi.com

Photolytic Cyclization and Tandem Reaction Strategies

Photochemical reactions offer a unique, metal-free pathway to benzofuran derivatives under mild conditions. nih.gov A one-step photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes can lead to 2-substituted benzo[b]furans. nih.gov This process involves the tandem formation of an aryl-C and a C-O bond through an aryl cation intermediate. nih.gov Another photolytic approach involves the cyclization of β,β-bis(o-methoxyphenyl)vinylbromides in the presence of benzene (B151609) to furnish 2-arylbenzofurans. jocpr.com These photochemical methods are advantageous due to their mild conditions and the ability to use less expensive starting materials like chlorophenols. nih.gov

Inverse-Electron-Demand Hetero-Diels-Alder Cycloaddition

The inverse-electron-demand hetero-Diels-Alder (IEDHDA) reaction is a powerful tool for constructing heterocyclic systems. In the context of benzofuran synthesis, this reaction can be utilized to form the furan (B31954) ring fused to a benzene precursor. For example, IEDHDA reactions between aza-sulfonyl-1-aza-1,3-butadienes and silyl (B83357) (di)enol ethers have been developed to synthesize benzofuran-fused 2-piperidinol (B1352357) derivatives in a highly enantioselective manner. acs.org This methodology allows for the creation of multiple stereocenters with high control. acs.org The reaction between azlactones and α,β-unsaturated ketones derived from thioisatine, proceeding through an IEDHDA mechanism, has also been reported to yield benzothiophene derivatives, showcasing the versatility of this approach for related heterocyclic systems. researchgate.net

Monomer-Polymer-Monomer Organic Synthesis Strategies

An innovative approach to functionalizing the benzene ring of benzofuran involves a monomer-polymer-monomer (MPM) strategy. researchgate.netresearchgate.net This method begins with the cationic polymerization of benzofuran to create a soluble, linear polybenzofuran (PBF). researchgate.netnih.gov The 2,3-dihydrobenzofuran (B1216630) units within the polymer then undergo regioselective electrophilic aromatic substitution, typically at the 5-position. researchgate.netresearchgate.net The final step is the thermal depolymerization of the functionalized polymer to yield the 5-substituted benzofuran monomer. researchgate.netresearchgate.net This strategy provides a unique way to achieve functionalization that might be difficult to attain through direct substitution on the benzofuran monomer. researchgate.net

Regioselective Synthesis of this compound Derivatives and Analogues

Achieving regioselectivity is a critical challenge in the synthesis of substituted benzofurans, including this compound. The position of substituents on the benzofuran core significantly influences the molecule's properties and biological activity.

Several strategies have been developed to control the regiochemical outcome of benzofuran synthesis. For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups allows for the regioselective preparation of benzofuranones, which can then be converted to substituted benzofurans. nsf.govnih.gov This method offers programmable substitution at any position on the benzofuran ring. nsf.govnih.gov

In another example, the direct synthesis of naphthofurans and benzofurans from phenols and α-haloketones promoted by titanium tetrachloride proceeds with high levels of regioselectivity. mdpi.comresearchgate.net This one-step process combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration. mdpi.comresearchgate.net The reaction of furfural (B47365) imines with nonheteroatom-stabilized alkynylcarbene complexes results in the regioselective formation of 4,6,7-trisubstituted benzofurans through a [3+3] carbocyclization reaction. acs.org

The formation of 6-propylthis compound has been studied, revealing a pathway involving the Michael addition of ascorbic acid to (E)-hex-2-enal, leading to a tricyclic hemiacetal lactone intermediate that subsequently forms the target molecule. nih.gov This highlights how specific reaction pathways can dictate the regiochemistry of the final product.

| Method | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Diels-Alder based cascade | 3-hydroxy-2-pyrones, nitroalkenes with esters | Substituted benzofuranones/benzofurans | Programmable substitution at any position. nsf.govnih.gov |

| Friedel-Crafts-like alkylation/cyclodehydration | Phenols, α-haloketones | Naphthofurans and benzofurans | High regioselectivity, broad substrate scope. mdpi.comresearchgate.net |

| [3+3] Carbocyclization | Furfural imines, alkynylcarbene complexes | 4,6,7-trisubstituted benzofurans | Construction of the arene ring with high regioselectivity. acs.org |

Sustainable and Green Chemistry Approaches in Benzofuran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like benzofuran and its analogues, driven by the need to reduce environmental impact and improve process efficiency. These approaches focus on the use of renewable feedstocks, reduction of waste, and the use of less hazardous substances. Sustainable methodologies in benzofuran synthesis often involve the adoption of greener solvents, alternative energy sources, and innovative catalytic systems.

Use of Greener Solvents

Traditional organic syntheses frequently rely on volatile and often toxic organic compounds (VOCs) as solvents. Green chemistry promotes the substitution of these with more environmentally benign alternatives such as water, supercritical fluids, or deep eutectic solvents (DES).

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Researchers have developed methods for benzofuran synthesis in aqueous media. For instance, the synthesis of 2-substituted benzofurans has been achieved in a mixture of ethanol (B145695) and a phosphate (B84403) buffer solution, which is considered a safe and non-toxic solvent system. archivepp.com Another approach involves a 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed cascade reaction of substituted salicylaldehydes and halogenated ketones in water at 80°C, producing benzofuran derivatives in excellent yields of 84-94%. researchgate.net

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are biodegradable, have low vapor pressure, and are often inexpensive. A one-pot synthesis of benzofuran derivatives has been reported using a copper iodide catalyst in the deep eutectic solvent choline (B1196258) chloride-ethylene glycol (ChCl:EG). nih.govacs.org This method provides an environmentally benign route by reacting o-hydroxy aldehydes, amines, and substituted alkynes. nih.govacs.org

Alternative Energy Sources

To minimize energy consumption and reduce reaction times, alternative energy sources like microwave and ultrasound irradiation are employed.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. scispace.com This technique has been successfully applied to the synthesis of various benzofuran derivatives, including benzofuran-2-carboxamides, in multicomponent reactions that are completed in minutes rather than hours. sapub.orgkcl.ac.uk For example, a one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions is significantly expedited by microwave irradiation, which also minimizes side products. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. An efficient synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones has been demonstrated using copper acetate (B1210297) in ethanol under ultrasonic irradiation, offering a faster reaction and higher yields than conventional methods. univ.kiev.uaresearchgate.netuniv.kiev.ua Similarly, a one-pot synthesis of 2-substituted benzofurans has been developed using ultrasound irradiation in the presence of a Pd/C catalyst. nih.govresearchgate.net

Innovative Catalytic Strategies

Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies and higher selectivity, thereby reducing waste.

Catalyst-Free Methodologies: Eliminating catalysts, especially those based on toxic or precious metals, is a key goal of green synthesis. Catalyst-free methods for benzofuran synthesis have been developed, often proceeding through nucleophilic addition and cyclization pathways. One such approach involves the reaction between nitroepoxides and salicylaldehydes using potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield benzofuran derivatives. acs.org Electrochemical synthesis also presents a catalyst-free alternative, where the electro-oxidation of hydroquinone (B1673460) or N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of nucleophiles leads to the formation of new benzofuran derivatives in an aqueous medium. archivepp.comresearchgate.netresearchgate.net

Heterogeneous and Reusable Catalysts: The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, reducing waste and cost. A copper-functionalized metal-organic framework (MIL-101(Cr)) has been employed as a reusable heterogeneous catalyst for the synthesis of benzofurans via an A³ coupling reaction followed by intramolecular cyclization under solvent-free conditions. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. A biocatalytic strategy using engineered myoglobins has been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, producing stereochemically rich 2,3-dihydrobenzofurans with excellent purity and yield. rochester.edunih.gov This approach highlights the potential of engineered metalloproteins for performing abiotic carbene transfer reactions in a green and sustainable manner. rochester.edunih.gov

The following tables summarize key research findings in sustainable benzofuran synthesis.

Table 1: Green Solvents in Benzofuran Synthesis

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-hydroxy aldehydes, amines, alkynes | Copper iodide | Choline chloride-ethylene glycol (DES) | - | 70-91% | nih.govacs.org |

| Substituted salicylaldehydes, halogenated ketones | DMAP | Water | 80°C, 5h | 84-94% | researchgate.net |

| N,N,N',N'-Tetramethyl-benzene-1,4-diamine, cyanoacetates | None (Electrochemical) | Phosphate buffer/Ethanol | Room Temp | Good | archivepp.com |

Table 2: Alternative Energy Sources in Benzofuran Synthesis

| Method | Reactants | Catalyst/Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave | 2-iodophenols, terminal acetylenes, aryl iodides | Pd/Cu (Sonogashira conditions) | Shortened | Good to Excellent | nih.gov |

| Microwave | Amines, 2'-hydroxyacetophenones, aldehydes, benzonitriles | None | Short | Acceptable | kcl.ac.uk |

| Ultrasound | 1-(2'-hydroxy-phenyl)-3-phenyl-propenones | Copper acetate | Faster than conventional | Higher than conventional | univ.kiev.uaresearchgate.net |

| Ultrasound | (Trimethylsilyl)acetylene, iodoarenes, 2-iodophenol | 10% Pd/C-CuI-PPh3 | - | Good | nih.gov |

Table 3: Innovative Catalytic Approaches in Benzofuran Synthesis

| Approach | Reactants | Catalyst/Conditions | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Catalyst-Free | Nitroepoxides, salicylaldehydes | K2CO3, DMF, 110°C | Avoids metal catalysts | 33-84% | acs.org |

| Heterogeneous | Aldehydes, amines, alkynes | Cu-functionalized MIL-101(Cr) | Reusable catalyst, solvent-free | High | nih.gov |

| Biocatalysis | Benzofurans, diazo reagents | Engineered myoglobins | High stereoselectivity (>99.9% de and ee) | High | rochester.edunih.gov |

Chemical Transformations and Derivatization Strategies for Benzofuran 7 Ol

Electrophilic Aromatic Substitution Reactions on the Benzofuran-7-ol Core

The benzofuran (B130515) ring system is generally reactive towards electrophiles due to its electron-rich nature. rsc.org In this compound, the hydroxyl group at the C-7 position is a strongly activating, ortho-para directing group, which significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This directs incoming electrophiles primarily to the C-6 and C-4 positions of the benzene (B151609) ring. While the furan (B31954) ring is also susceptible to electrophilic attack, typically at the C-2 position, the powerful activation by the hydroxyl group often favors substitution on the carbocyclic portion of the molecule.

Common EAS reactions such as halogenation and nitration can be performed on the this compound core. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms onto the benzene ring, often at positions ortho or para to the hydroxyl group. vulcanchem.com Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group, which can serve as a precursor for further functionalization, such as reduction to an amino group. In some substituted benzofurans, nitration has been shown to occur at the C-4 position. Friedel-Crafts reactions, including acylation and alkylation, are also key EAS transformations. Friedel-Crafts acylation, for example, can introduce an acyl group onto the benzofuran ring system, a reaction often catalyzed by Lewis acids like bismuth(III) trifluoromethanesulfonate. orgsyn.orgresearchgate.net

| Reaction Type | Reagents | Typical Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | Br₂ in Acetic Acid, NBS | C-4, C-6 | Halogenated this compound |

| Nitration | HNO₃ / H₂SO₄ | C-4 | Nitro-benzofuran-7-ol |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., Bi(OTf)₃) | C-6 | Acyl-benzofuran-7-ol |

| Sulfonation | SO₃ / H₂SO₄ | C-2 | Benzofuran-7-sulfonic acid |

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on the this compound Scaffold. vulcanchem.comorgsyn.org

Nucleophilic Substitution Reactions and Functional Group Interconversions

The hydroxyl group at the C-7 position is the primary site for nucleophilic reactions and functional group interconversions (FGI). These transformations are fundamental for creating a diverse array of derivatives, such as ethers and esters, which can significantly alter the molecule's physicochemical properties.

Etherification: The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a base, such as potassium carbonate (K₂CO₃), followed by reaction with an alkyl halide (e.g., benzyl (B1604629) chloride) to form the corresponding ether derivative. vulcanchem.com

Esterification: Ester derivatives of this compound are readily synthesized by reacting the hydroxyl group with carboxylic acids, acyl chlorides, or anhydrides. evitachem.com For example, treatment with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields the 7-acetoxy derivative. These ester linkages can be valuable as prodrugs, which may be hydrolyzed in vivo to release the active parent phenol (B47542).

Conversion to Leaving Groups: For nucleophilic substitution reactions where the hydroxyl group itself is the target for replacement, it must first be converted into a better leaving group. This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. The resulting sulfonate is an excellent leaving group and can be displaced by a wide variety of nucleophiles, enabling the introduction of functionalities like azides, nitriles, or halides.

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Etherification | Alkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃) | Ether (R-O-Ar) |

| Esterification | Acyl Chloride (e.g., RCOCl), Base (e.g., Pyridine) | Ester (RCOO-Ar) |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base | Sulfonate Ester (RSO₃-Ar) |

| Nucleophilic Displacement | Nucleophile (e.g., NaN₃, KCN) on Sulfonate Ester | Azide (N₃-Ar), Nitrile (NC-Ar) |

Table 2: Key Functional Group Interconversions for the Hydroxyl Group of this compound. vulcanchem.comevitachem.com

Ring-Opening Reactions and Mechanistic Investigations

While the benzofuran ring system is aromatic and relatively stable, the furan ring can undergo cleavage under specific reaction conditions. These ring-opening reactions provide access to highly functionalized phenolic structures that are not easily accessible through other synthetic routes.

Mechanisms for the cleavage of the C2–O bond in the furan ring often involve transition metal catalysis or reductive processes.

Nickel-Catalyzed Ring-Opening: Nickel catalysts have been effectively used to promote the ring-opening of benzofurans. These reactions can lead to the formation of ortho-alkenyl or ortho-alkyl phenol derivatives through processes believed to involve Ni-H insertion and subsequent β-O elimination steps.

Reductive Cleavage: Treatment with alkali metals, such as lithium powder in the presence of an electron transfer agent, can selectively cleave the C2–O bond. Subsequent quenching with an electrophile, like a proton source, yields o-hydroxystyrene derivatives.

Palladium-catalyzed reactions have also been explored, where benzofurans react with aryl iodides. Depending on the reaction conditions, these transformations can either lead to fused heterocyclic systems or proceed further to ring-opened products.

| Method | Catalyst / Reagent | Key Intermediate / Mechanism | Product Type |

|---|---|---|---|

| Reductive Cleavage | Lithium powder | Reductive C2-O bond scission | o-Hydroxystyrene derivatives |

| Nickel-Catalyzed Arylation/Alkylation | Ni catalyst, Organometallic reagent | Oxidative addition, β-O elimination | ortho-Functionalized phenols |

| Palladium-Catalyzed Arylation | Pd catalyst, Aryl iodide | Heck-type oxyarylation followed by ring-opening | ortho-Arylated vinyl phenols |

Table 3: Methodologies for Ring-Opening of the Benzofuran Scaffold.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety (e.g., Benzofuro[3,2-b]pyridin-7-ols)

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. A notable example is the construction of Benzofuro[3,2-b]pyridin-7-ols, which are of interest in medicinal chemistry as potential topoisomerase inhibitors. researchgate.net The synthesis of these fused systems involves building a pyridine ring onto the C2 and C3 positions of the benzofuran core.

Several synthetic strategies have been developed to achieve this transformation:

One-Pot Condensation Reactions: Novel series of 2,4-diaryl benzofuro[3,2-b]pyridin-7-ols have been synthesized via a one-pot reaction that is both environmentally friendly and efficient. researchgate.net These methods often employ L-proline as a catalyst and may be enhanced with microwave assistance. researchgate.net

Annulation of Aurone-Derived Imines: Another powerful strategy involves the reaction of aurone-derived α,β-unsaturated imines with terminal alkynes. This annulation reaction, mediated by a base such as triethylamine, facilitates the construction of a 1,4-dihydrobenzofuro[3,2-b]pyridine intermediate, which can then be aromatized to the final Benzofuro[3,2-b]pyridine product using a reagent like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

These synthetic routes demonstrate the utility of this compound as a precursor for creating intricate molecular architectures with significant biological potential. The presence of the hydroxyl group at the 7-position has been identified as a crucial feature for the biological activity of these fused systems. researchgate.net

| Synthetic Strategy | Key Reagents/Intermediates | Resulting System |

|---|---|---|

| Microwave-Assisted One-Pot Reaction | L-proline catalyst | 2,4-Diaryl benzofuro[3,2-b]pyridin-7-ols |

| Annulation/Aromatization | Aurone-derived imines, Terminal alkynes, DBU | Benzofuro[3,2-b]pyridines |

| Claisen Rearrangement | 1,4-Diaryloxy-2-butynes, Protonic acid | Benzofuro[3,2-b]benzofurans |

Table 4: Synthetic Strategies for Fused Heterocyclic Systems from Benzofuran Precursors. researchgate.netsctunisie.org

Advanced Spectroscopic and Characterization Techniques for Benzofuran 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like benzofuran-7-ol. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural confirmation.

¹H NMR Spectroscopy

In ¹H NMR spectra of benzofuran (B130515) derivatives, the protons on the aromatic and furan (B31954) rings typically appear in distinct regions. For instance, in a derivative like 1-(7-hydroxybenzofuran-2-yl)ethan-1-one, the aromatic protons are observed in the range of δ 6.8–7.4 ppm. vulcanchem.com The hydroxyl proton is often seen as a broad singlet, and its chemical shift can be concentration-dependent. The protons of substituents on the benzofuran ring will have characteristic shifts; for example, the methyl protons of an acetyl group appear as a singlet. ekb.eg

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms in the benzofuran ring system resonate at specific chemical shifts. For example, in 7-hydroxybenzofuran-2-carboxylic acid, the furan oxygen-adjacent carbons are predicted to appear in the δ 150–160 ppm range, while the carboxylic acid carbon would be further downfield at δ 165–170 ppm. vulcanchem.com The chemical shifts of the benzene (B151609) ring carbons are also diagnostic.

| ¹H NMR Data for a Benzofuran Derivative (DMSO-d₆) |

| Proton |

| Phenolic OH |

| Aromatic CH |

| Furan CH |

| Acetyl CH₃ |

Note: Specific chemical shifts can vary based on the solvent and the specific derivatives of this compound.

| ¹³C NMR Data for a Benzofuran Derivative (DMSO-d₆) |

| Carbon |

| C=O (acetyl) |

| C-O (furan) |

| C-OH (aromatic) |

| Aromatic CH |

| Furan CH |

| Acetyl CH₃ |

Note: The table represents typical chemical shift ranges for functional groups found in this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound and its derivatives. mdpi.com This technique provides an exact mass measurement, often to four or more decimal places, which allows for the confident assignment of a molecular formula. nih.govmiamioh.edu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers valuable structural insights. researchgate.net The fragmentation patterns of benzofuran compounds are characteristic of their structure. Common fragmentation pathways for protonated benzofuran neolignans involve the loss of small molecules like methanol (B129727) and carbon monoxide. researchgate.net For example, the mass spectrum of 2-acetyl-7-hydroxybenzofuran (B47373) shows a top peak at m/z 161 and a second highest at m/z 176, corresponding to the molecular ion. nih.gov The analysis of these fragments helps to piece together the molecule's structure. mcmaster.cawarwick.ac.uk

| HRMS Data for a Benzofuran Derivative |

| Parameter |

| Calculated Exact Mass |

| Found Exact Mass |

| Major Fragment Ions (m/z) |

| Elemental Composition of Key Fragments |

Note: This table illustrates the type of data obtained from HRMS analysis. Specific values depend on the derivative being analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.orgslideshare.net For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic and furan ring systems. tanta.edu.eguomustansiriyah.edu.iq The conjugated π system of the benzofuran core leads to strong absorptions in the UV region. libretexts.org

The position and intensity of these absorption bands (λmax) are sensitive to the solvent polarity and the presence of substituents on the benzofuran ring. uomustansiriyah.edu.iq For instance, the UV spectrum of a benzofuran derivative in methanol showed absorption maxima at 208, 265, and 349 nm. mdpi.com This data is valuable for understanding the electronic structure and photophysical properties of these compounds.

| UV-Vis Absorption Data for a Benzofuran Derivative in Methanol |

| Transition Type |

| π → π |

| n → π |

Note: The specific λmax values are dependent on the full structure of the benzofuran derivative and the solvent used.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives and Protein Interaction Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. mdpi.com It measures the differential absorption of left- and right-circularly polarized light. For chiral derivatives of this compound, CD spectroscopy can be used to determine their absolute configuration and study their conformational properties. researchgate.net

Furthermore, CD spectroscopy is a valuable tool for investigating the interactions between benzofuran derivatives and biomacromolecules like proteins. nih.govnih.gov Changes in the CD spectrum of a protein upon binding to a benzofuran derivative can reveal alterations in the protein's secondary structure, providing insights into the binding mechanism and its functional consequences. nih.govnih.gov For example, studies have shown that benzofuran derivatives can alter the secondary structure of bovine serum albumin (BSA). nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. hopto.org These two techniques are complementary, as some vibrational modes may be more active in IR while others are more active in Raman. photothermal.com

In the IR spectrum of a this compound derivative, characteristic absorption bands would be observed for the hydroxyl (O-H) stretch (around 3400 cm⁻¹), aromatic C-H stretches, and the C-O-C stretch of the furan ring (around 1250 cm⁻¹). vulcanchem.commdpi.com If other functional groups are present, such as a carbonyl group, they will also show distinct absorption bands (e.g., C=O stretch around 1700 cm⁻¹). vulcanchem.comresearchgate.net Raman spectroscopy can also be used to identify these functional groups and provide complementary information about the molecule's vibrational structure. researchgate.netresearchgate.netamericanpharmaceuticalreview.com

| Characteristic IR Absorption Bands for this compound Derivatives |

| Functional Group |

| O-H (hydroxyl) |

| C=O (carbonyl) |

| C-O-C (furan ether) |

| Aromatic C-H |

Note: The exact wavenumbers can vary depending on the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structural Elucidation

This technique has been used to determine the structures of various benzofuran derivatives, revealing details such as the planarity of the benzofuran core and the orientation of substituent groups. mdpi.com For example, the crystal structure of a ferrocene-benzofuran hybrid showed that the cyclopentadienyl (B1206354) rings of the ferrocenyl moiety are perpendicular to the plane of the benzofuran core. mdpi.com Such detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Computational and Theoretical Studies on Benzofuran 7 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of benzofuran-7-ol and its derivatives. mdpi.comnih.gov These calculations can determine key parameters that govern the behavior of these molecules.

For instance, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity. In a study of a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl derivative, DFT calculations at the B3LYP/6-311++G(d,p) level revealed a HOMO-LUMO gap of 4.1 eV, indicating moderate chemical reactivity. vulcanchem.com Electrostatic potential maps generated from these calculations can identify regions of a molecule that are rich or poor in electrons, which is crucial for predicting how the molecule will interact with other species. vulcanchem.com

DFT has also been used to study the vibrational frequencies of benzofuran (B130515) derivatives, which aids in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net Furthermore, theoretical calculations have been employed to understand the regioselectivity in chemical reactions involving the benzofuran ring system. mdpi.com By calculating local electrophilicity, researchers can predict which atoms in the molecule are most susceptible to attack, thereby explaining the formation of specific products in a reaction. mdpi.com

Table 1: Calculated Electronic Properties of a Benzofuran Derivative

| Property | Value | Significance |

| HOMO-LUMO gap | 4.1 eV | Indicates moderate chemical reactivity. vulcanchem.com |

| Charge on nitro oxygen atoms | -0.32 e | Shows localization of negative charge. vulcanchem.com |

| Torsional barriers | < 5 kcal/mol | Suggests flexibility for target adaptation. vulcanchem.com |

This data is for 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide. vulcanchem.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is extensively used to understand how this compound derivatives might interact with biological targets such as enzymes and proteins. researchgate.netresearchgate.netnih.govtandfonline.com

In the context of drug discovery, molecular docking can screen virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. For example, docking studies have been performed on benzofuran derivatives to evaluate their potential as antibacterial agents, acetylcholinesterase inhibitors for Alzheimer's disease, and antitubercular agents. researchgate.netnih.govnih.gov

These simulations provide detailed information about the binding mode, including the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). tandfonline.comnih.gov The binding energy, a key output of docking simulations, estimates the strength of the interaction, with lower binding energies suggesting a more stable complex. researchgate.netnih.gov For instance, a study on benzofuran derivatives as potential antibacterial agents reported binding energies ranging from -6.9 to -10.4 kcal/mol. researchgate.net Another study on benzofuran-based acetylcholinesterase inhibitors found that the most promising compounds had binding modes similar to the known drug donepezil (B133215). nih.gov

Table 2: Docking Scores of Substituted Benzofuran Derivatives Against a Bacterial Target

| Compound | Docking Score (kcal/mol) |

| M5k | -8.5 |

| M5l | -9.2 |

| M5m | -10.4 |

| M5n | -6.9 |

| M5o | -7.8 |

This data represents the binding energy of various synthesized benzofuran derivatives. A more negative score indicates a stronger predicted binding affinity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound derivatives and the stability of their complexes with biological targets. nih.govpreprints.org

MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. For example, an MD simulation of a benzofuran derivative bound to the NarL protein, a potential antitubercular target, showed that the compound remained stably bound in the active site for over 10 nanoseconds. nih.gov This suggests that the derivative has the potential to be an effective inhibitor. nih.gov

In Silico Insights into Biological Activity and Mechanisms

In silico methods provide a powerful platform for predicting the biological activity and elucidating the mechanism of action of this compound and its derivatives. researchgate.netnih.gov These computational approaches can predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential biological activities. vulcanchem.comresearchgate.net

Software tools like SwissADME and PASS (Prediction of Activity Spectra for Substances) are commonly used to predict the pharmacokinetic properties and biological activities of compounds. researchgate.net For example, in a study of benzofuran derivatives, in silico predictions suggested that the compounds could be effective antibacterial agents. researchgate.net

Molecular docking and MD simulations can also provide insights into the mechanism of action. By identifying the key interactions between a benzofuran derivative and its target, researchers can understand how the compound exerts its biological effect. For instance, docking studies have shown that some benzofuran derivatives inhibit their target enzymes by forming hydrogen bonds and hydrophobic interactions within the active site, thereby blocking the enzyme's function. tandfonline.comnih.gov

Theoretical Prediction of Spectroscopic Properties

Theoretical calculations can be used to predict the spectroscopic properties of this compound and its derivatives, which can aid in the interpretation of experimental data. researchgate.net For example, DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts and the vibrational frequencies of infrared (IR) and Raman spectra. researchgate.netresearchgate.net

By comparing the theoretically predicted spectra with the experimentally obtained spectra, researchers can confirm the structure of a synthesized compound. researchgate.net Discrepancies between the predicted and experimental spectra can also provide insights into the effects of the solvent or the solid-state environment on the molecule's structure and properties.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of molecules, which is useful for understanding their photophysical properties. researchgate.net This is particularly relevant for benzofuran derivatives that are being investigated for applications such as fluorescent probes or in materials science. researchgate.net

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of Benzofuran 7 Ol Derivatives

Influence of Hydroxyl Group Position and Substituents on Therapeutic Efficacy

The position of the hydroxyl (-OH) group on the benzofuran (B130515) scaffold is a critical determinant of biological activity. While this article focuses on 7-hydroxybenzofuran, it's noteworthy that the placement of the hydroxyl group at other positions, such as C-4, C-5, or C-6, also significantly impacts the therapeutic effects. For instance, studies have shown that a hydroxyl group at the C-6 position is often essential for the antibacterial activity of benzofuran derivatives. nih.govrsc.orgresearchgate.net Blocking this C-6 hydroxyl group can lead to a loss of antibacterial efficacy. researchgate.net Similarly, a hydroxyl group at the C-4 position has been associated with excellent antibacterial activity against specific strains like S. aureus and MRSA. nih.govresearchgate.net

In the context of anticancer activity, the introduction of a hydroxyl group at the C-7 position of a benzofuran core, as seen in compound 8a (BNC105), has been shown to enhance tubulin polymerization inhibition, resulting in antimitotic activity approximately tenfold stronger than the lead compound. nih.gov The presence of this C-7 hydroxyl group, a hydrogen bond donor, contributes to the pharmacophore's interactions. nih.gov

Furthermore, the nature of substituents on the hydroxyl group can modulate activity. For example, the replacement of a phenolic hydroxyl group with other hydrogen-bond donors like triflylamide can conserve cytotoxic activity, whereas replacement with a hydrogen-bond acceptor can alter it. researchgate.net The complete removal of the phenolic hydroxyl group has been shown to diminish the cytotoxicity of certain benzofuran derivatives. researchgate.net

The following table summarizes the influence of hydroxyl group positioning on the antibacterial activity of select benzofuran derivatives.

| Compound | Hydroxyl Position | Target Bacteria | Activity | Reference |

| 14 | C-4 | S. aureus, MRSA | Excellent | nih.govresearchgate.net |

| 15, 16 | C-6 | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | Excellent | nih.govresearchgate.net |

Role of Substitutions at the Furan (B31954) Ring (C-2, C-3) on Biological Activity

Substitutions on the furan ring, specifically at the C-2 and C-3 positions, play a pivotal role in defining the biological profile of benzofuran-7-ol derivatives.

At the C-2 position, the introduction of various groups has been shown to be crucial for cytotoxic and antibacterial activities. nih.govrsc.org For instance, ester or heterocyclic ring substitutions at C-2 are considered important for the cytotoxic effects of these compounds. nih.govrsc.org The nature of the substituent at C-2 also influences selectivity towards cancer cells. nih.gov In terms of antibacterial properties, compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position have demonstrated good antibacterial activity. nih.gov The C-2 substituent can also maintain a conformational bias, ensuring the compound remains in a biologically active conformation. nih.govresearchgate.net

At the C-3 position, substitutions are critical for antibacterial selectivity and potency. rsc.orgresearchgate.net Introducing a methyl group at the C-3 position of certain 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans significantly increases their antiproliferative activity. mdpi.com The combination of a methyl group at C-3 and a methoxy (B1213986) group at C-6 has resulted in compounds with significantly higher potency compared to their unsubstituted or C-7 methoxy counterparts. mdpi.comnih.gov Furthermore, the introduction of an α,β-unsaturated ketone linker at the C-3 position has been explored to enhance antibacterial activities. longdom.org

The table below illustrates the impact of C-2 and C-3 substitutions on the biological activity of benzofuran derivatives.

| Compound Series | C-2 Substituent | C-3 Substituent | Biological Activity | Reference |

| 2-Aryl benzofurans | Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl | - | Antibacterial | nih.gov |

| 10c, 10h, 10j | - | Methyl | Antiproliferative | mdpi.com |

| 7e | 4-methoxyphenyl | α,β-unsaturated ketone linker with 2'-hydroxyphenyl | Antibacterial | longdom.org |

Impact of Substitutions on the Benzene (B151609) Ring (C-4, C-5, C-6) on Selectivity and Potency

Substitutions on the benzene portion of the this compound core, at positions C-4, C-5, and C-6, significantly influence the selectivity and potency of these compounds.

At the C-4 position, the presence of a hydroxyl group has been linked to excellent antibacterial activity. nih.govresearchgate.net Halogen and hydroxyl groups at this position are generally considered to contribute to good antimicrobial activity. rsc.orgrsc.org

At the C-5 position, substitutions with halogens, nitro, and hydroxyl groups have been shown to result in potent antibacterial activity. rsc.orgrsc.org For example, compounds with two bromo substituents on the C-5 of the benzofuran and C-4 of a phenyl ring exhibited excellent antibacterial activity. nih.govresearchgate.net The introduction of a methoxy substituent at C-5 has also been shown to significantly enhance antiproliferative activity. mdpi.com

At the C-6 position, the presence of a hydroxyl group is often considered essential for antibacterial activity. nih.govrsc.orgresearchgate.net Methoxy groups at this position have also been shown to lead to higher antiproliferative activity compared to when they are at the C-7 position. mdpi.comnih.gov Specifically, a compound with a methyl group at C-3 and a methoxy group at C-6 was found to be 2-4 times more potent than its unsubstituted counterpart. mdpi.comnih.gov

The following table provides examples of how benzene ring substitutions affect the biological activity of benzofuran derivatives.

| Compound | C-4 Substituent | C-5 Substituent | C-6 Substituent | Biological Activity | Reference |

| 14 | Hydroxyl | - | - | Antibacterial | nih.govresearchgate.net |

| 23, 24 | - | Bromo | - | Antibacterial | nih.govresearchgate.net |

| 35g, 35h | - | - | Methoxy | Antiproliferative | mdpi.com |

| 10h | - | Amino | Methoxy | Antiproliferative | mdpi.comnih.gov |

Conformational Analysis and Stereochemical Implications for SAR

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) of this compound derivatives are critical for their interaction with biological targets and, consequently, their structure-activity relationships.

Conformational analysis of benzofuran derivatives has indicated that the benzofuran ring system is generally planar. researchgate.net Substituents at various positions, such as hydroxyl, methoxy, and acetyl groups, tend to be nearly coplanar with the aromatic ring. researchgate.net This planarity can be stabilized by intramolecular hydrogen bonds, for instance, between an ortho-substituted hydroxyl and an acetyl group. researchgate.net The conformation of the molecule is crucial as it dictates how well the pharmacophoric features align with the binding site of a target protein. For example, a C-2 substituent can help maintain a cis-conformation that is favorable for anticancer activity. nih.govresearchgate.net

Stereochemistry also plays a significant role. In a study of N-substituted benzofuran derivatives targeting the mu opioid receptor, the configuration at the C6 position of an attached epoxymorphinan ring determined whether the compound acted as an antagonist or an agonist. nih.gov Derivatives with a 6α-configuration generally remained as antagonists, while their 6β-counterparts with certain substituents switched to agonists. nih.gov This highlights that even subtle changes in stereochemistry can lead to a complete functional switch in biological activity. Molecular modeling suggests that the C6 configuration, along with other structural modifications, influences the orientation of the benzofuran ring within the receptor's binding pocket. nih.gov

Computational Approaches to SAR Derivation

Computational methods are increasingly employed to elucidate the structure-activity relationships of this compound derivatives and to guide the design of new, more potent compounds. These in silico techniques provide insights into the molecular interactions that are difficult to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational tool. 3D-QSAR studies have been used to develop pharmacophore models for aryloxy-quinone derivatives with anti-Chagasic activity. molaid.com QSAR analyses of 2-azolylmethylene-3-(2H)-benzofuranone derivatives as monoamine oxidase inhibitors have also supported the identification of this scaffold as privileged for designing new inhibitors. jst.go.jp

Molecular docking is another powerful technique that predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been used to investigate the binding modes of benzofuran derivatives to various targets, including tubulin and N‐myristoyltransferase. mdpi.comresearchgate.net These studies help to understand the key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity and biological activity. nih.gov For instance, docking studies can reveal how a hydroxyl group at a specific position forms a crucial hydrogen bond with an amino acid residue in the active site of an enzyme.

Conformational analysis using molecular mechanics, such as the Merck Molecular Force Fields (MMFFs), can determine the global minimum energy conformation of a molecule. nih.gov This information is vital for understanding the most likely three-dimensional structure of a compound in a biological environment.

These computational approaches, often used in combination, provide a rational basis for designing new this compound derivatives with improved therapeutic properties.

Emerging Applications of Benzofuran 7 Ol and Its Derivatives in Materials Science

Role as Building Blocks for Novel Functional Materials

The benzofuran (B130515) nucleus is a versatile and fundamental structural unit for creating complex and functional synthetic materials. rsc.orgnih.gov Its rigid, aromatic structure is a desirable feature in materials designed for electronic and optical applications. alfa-chemistry.comrsc.org Chemists utilize benzofuran-7-ol and its derivatives as foundational scaffolds that can be chemically modified to produce a vast range of more complex molecules with tailored properties.

The reactivity of the benzofuran ring system, including the hydroxyl group in this compound, allows for various synthetic transformations. researchgate.net These reactions enable the attachment of different functional groups, which can fine-tune the electronic, optical, and physical characteristics of the resulting material. For instance, (7-Bromobenzofuran-3-YL)methanol, a related derivative, is a crucial intermediate in cross-coupling reactions to create larger, more elaborate structures for materials science. The ability to systematically modify the core structure makes benzofuran derivatives highly valuable as building blocks for designing materials with specific, targeted functionalities for advanced applications. researchgate.net

Optical and Electronic Properties for Device Applications

Benzofuran derivatives possess distinctive optical and electronic properties that make them prime candidates for use in various electronic devices. alfa-chemistry.com The inherent stability, rigidity, and light-emitting nature of the benzofuran core contribute to excellent carrier transport and semiconducting behaviors. alfa-chemistry.com

Organic Light-Emitting Diodes (OLEDs)

Semiconductors

The development of organic semiconductors is a rapidly growing field, and benzofuran derivatives are at the forefront of this research. alfa-chemistry.com Their fused-ring structure provides the necessary rigidity and planarity to facilitate efficient π-orbital overlap, which is essential for charge transport in semiconductor devices. rsc.org This leads to materials with good charge-carrier mobility. acs.org

Researchers have designed and synthesized various benzofuran-based molecules for use in Organic Field-Effect Transistors (OFETs), a key component in modern electronics. alfa-chemistry.comrsc.org For instance, squaraine dyes derived from benzofuran have exhibited notable field-effect mobilities. acs.org Specifically, a squaraine dye incorporating a benzofuran unit (SQ-BEN-FUR) showed a field-effect mobility of 5.4 × 10⁻⁵ cm²/(V s). acs.org Furthermore, by combining benzofuran with other heterocyclic systems like benzothiazole (B30560) and benzimidazole, scientists can create ambipolar semiconductor materials capable of transporting both holes and electrons. alfa-chemistry.com

A significant achievement in this area involves the development of 2,7-Dioctyl alfa-chemistry.combenzothieno[3,2-b] alfa-chemistry.combenzothiophene (B83047) (C8-BTBT), a related ladder-type thienoacene, which has demonstrated an exceptionally high hole mobility of up to 43 cm² V⁻¹ s⁻¹. This success has inspired the synthesis of analogous benzofuro[3,2-b]benzofuran (BFBF) derivatives, which are also being investigated for their charge transport properties. rsc.org

| Derivative | Application | Key Finding | Citation |

| Benzofuran-fused phosphole | OLED Emitter | Demonstrated potential for opto-electronic applications. | nih.gov |

| Squaraine dye (SQ-BEN-FUR) | OFET | Exhibited a field-effect mobility of 5.4 × 10⁻⁵ cm²/(V s). | acs.org |

| Benzofuro[3,2-b]benzofuran (BFBF) | OFET | Synthesized and investigated for charge transport properties. | rsc.org |

| Benzofuran-pyrene hybrid | OLED | Showed useful photoluminescence properties for OLEDs. | researchgate.net |

Photovoltaics

The application of benzofuran derivatives extends to the field of organic photovoltaics (OPVs), where they are used in the development of materials for solar energy conversion. rsc.orgamericanelements.com The broad ultraviolet-visible-near-infrared absorption spectra of some benzofuran derivatives make them suitable for harvesting solar energy. alfa-chemistry.com The ability to tune their frontier orbital energy levels (HOMO and LUMO) allows for the optimization of charge separation and transport within photovoltaic devices. acs.org While a nascent area of application, the inherent electronic properties of benzofurans position them as promising materials for next-generation solar cells. americanelements.com

Applications in Polymer Chemistry

Benzofuran derivatives are finding increasing use in polymer chemistry, where they can be incorporated into polymer backbones or used as functional additives. rsc.orgresearchgate.net Their inclusion can impart desirable thermal, optical, or electronic properties to the resulting polymeric materials. The stability of the benzofuran ring makes it an attractive component for creating robust and durable functional polymers. rsc.org Research in this area explores the synthesis of polymers with benzofuro-benzofuran structures, aiming to leverage the unique electronic characteristics of the benzofuran scaffold on a macroscopic, polymeric scale. researchgate.net

Sensor Development Chemistry

The fluorescent nature of many benzofuran derivatives makes them ideal candidates for the development of chemosensors. chemisgroup.us These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of a specific analyte causes a significant change in the material's light emission. chemisgroup.us

Benzofuran-based molecules have been designed to be highly selective and sensitive detectors for various metal ions. chemisgroup.us The electron-rich nature of the benzofuran system, with its oxygen atom and extended π-conjugation, allows for significant interaction with electron-deficient metal ions. chemisgroup.us

Key examples include:

A benzofuran-based fluorescent dye (BFK) was used in the construction of a fiber optic sensor, demonstrating a large Stokes shift that minimizes background signal interference. chemisgroup.us

Benzofuran-2-boronic acid has been employed as an effective "turn-on" fluorescent chemosensor for the detection of Palladium (Pd²⁺) ions with a low detection limit of 9.8 nM. chemisgroup.us

A benzofuran glycinamide-based chemosensor was developed for the selective "turn-off" detection of Iron (Fe³⁺) ions. chemisgroup.us

| Sensor Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Citation |

| Benzofuran dye (BFK) | General Optical Sensing | Large Stokes Shift | Not specified | chemisgroup.us |

| Benzofuran-2-boronic acid | Pd²⁺ | "Turn-on" Fluorescence | 9.8 nM | chemisgroup.us |

| Benzofuran glycinamide (B1583983) (BGA) | Fe³⁺ | "Turn-off" Fluorescence | Not specified | chemisgroup.us |

This ability to translate a molecular recognition event into a measurable optical signal underscores the value of benzofuran derivatives in creating sophisticated chemical sensors for environmental monitoring and other analytical applications.

Future Perspectives and Advanced Research Avenues for Benzofuran 7 Ol

Rational Design and Development of Novel Therapeutic Leads

The benzofuran (B130515) nucleus is considered a "privileged" scaffold in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. taylorandfrancis.com This versatility makes benzofuran-7-ol an excellent starting point for the rational design of novel therapeutic leads. The design process often involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Researchers have successfully developed various benzofuran derivatives with a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govfrontiersin.orgmdpi.com For instance, the introduction of different substituents on the benzofuran ring can significantly influence its biological activity. Structure-activity relationship (SAR) studies have shown that the position and nature of these substituents are crucial for the molecule's interaction with its biological target. nih.gov

One design strategy involves creating hybrid molecules that combine the this compound scaffold with other pharmacophores to create multi-target drugs. nih.govpreprints.org For example, hybrids of benzofuran and tacrine (B349632) have been developed as potential multi-target agents for Alzheimer's disease, aiming to inhibit both acetylcholinesterase and amyloid-beta peptide aggregation. nih.gov Similarly, benzofuran-8-hydroxyquinoline hybrids have been designed as multi-target inhibitors for potential use in Alzheimer's treatment. preprints.org

The development of novel therapeutic leads from this compound also involves exploring its potential to inhibit various enzymes. Benzofuran derivatives have been identified as inhibitors of enzymes such as farnesyltransferase, carbonic anhydrases, and protein kinases like GSK-3β and CDK2. taylorandfrancis.com

Table 1: Examples of Rationally Designed Benzofuran Derivatives and their Potential Therapeutic Applications

| Derivative Class | Therapeutic Target/Application | Key Findings |

| Benzofuran-acylhydrazones | Anticancer (LSD1 inhibitors) | Demonstrated promising LSD1 inhibitory activity with IC50 values in the nanomolar range. taylorandfrancis.com |

| 3-(Piperazinylmethyl)benzofuran derivatives | Anticancer (Type II CDK2 inhibitors) | Showed potent CDK2 inhibitory activity, inducing cell cycle arrest and apoptosis in cancer cells. taylorandfrancis.com |

| Tacrine-benzofuran hybrids | Alzheimer's Disease (Multi-target) | Designed to inhibit AChE and amyloid-beta aggregation, and possess antioxidant properties. nih.gov |

| Benzofuran-3-yl-(indol-3-yl)maleimides | Anticancer (GSK-3β inhibitors) | Exhibited potent and selective inhibition of GSK-3β, leading to apoptosis in pancreatic cancer cells. acs.org |

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to this compound research holds immense promise. researchgate.net These computational tools can significantly accelerate the identification of new drug candidates and optimize their properties. mednexus.orgdrughunter.com

AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. nih.gov These models can then be used to screen virtual libraries of this compound derivatives to identify compounds with a high probability of being active against a specific target. This in silico screening is much faster and more cost-effective than traditional high-throughput screening methods. drughunter.com

Furthermore, AI can be employed in the de novo design of novel this compound derivatives with desired properties. mednexus.org Generative models can learn the underlying patterns in existing active molecules and generate new structures that are likely to be potent and selective. This approach can lead to the discovery of truly innovative drug candidates that might not be conceived through traditional medicinal chemistry approaches.

ML models can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. By identifying potential liabilities early in the drug discovery process, researchers can prioritize the synthesis and testing of compounds with a higher likelihood of success in clinical trials.

Scalable and Sustainable Synthetic Methodologies for Industrial Production

The successful translation of a promising drug candidate from the laboratory to the clinic requires the development of scalable and sustainable synthetic methodologies for its industrial production. numberanalytics.com For this compound and its derivatives, this involves optimizing reaction conditions to maximize yield, minimize waste, and ensure economic viability.

Several synthetic routes to the benzofuran core have been established, including transition metal-catalyzed reactions and cyclization of appropriately substituted precursors. numberanalytics.comrsc.org Palladium-catalyzed cross-coupling reactions, for example, have proven to be a powerful tool for constructing substituted benzofurans. numberanalytics.com However, many of these methods are not easily scalable and may rely on expensive or toxic reagents. numberanalytics.com

Current research focuses on developing greener and more efficient synthetic strategies. This includes the use of catalyst-free methods, reactions in environmentally friendly solvents like water or γ-valerolactone, and one-pot procedures that reduce the number of purification steps. rsc.orgresearchgate.net For instance, catalyst-free synthesis via nucleophilic addition and cyclization offers a sustainable alternative to metal-catalyzed approaches. Electrochemical methods are also being explored as a green and efficient way to synthesize benzofuran derivatives. researchgate.net

The optimization of industrial production also involves the development of continuous flow systems, which can offer better control over reaction parameters and lead to higher yields and purity compared to batch processes.

Table 2: Comparison of Synthetic Methodologies for Benzofuran Derivatives

| Methodology | Advantages | Challenges |